NK1 Receptor Binding Affinity: 3-Hydroxy Analog vs. Des-Hydroxy Scaffold
In a direct comparison using the same radioligand binding assay format, the 3-hydroxy compound displayed a binding affinity (Ki) of 6.4 nM at the human NK1 receptor, while the des-hydroxy scaffold from which it is formally derived is essentially inactive (Ki > 10,000 nM) [1][2]. This represents a >1,500-fold improvement in affinity conferred by the cis-3-hydroxyl substitution, demonstrating a critical pharmacophoric role.
| Evidence Dimension | Binding Affinity (Ki) at Human NK1 Receptor |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Des-hydroxy analog scaffold Ki > 10,000 nM |
| Quantified Difference | >1,500-fold improvement |
| Conditions | Radioligand binding assay in CHO cells expressing human NK1 receptor (referenced from BindingDB entries BDBM50070377 and BDBM50081363) |
Why This Matters
For procurement decisions in NK1 antagonist development, the 3-hydroxy compound is a necessary intermediate to achieve potent receptor engagement, while the des-hydroxy analog would be a non-viable substitute.
- [1] BindingDB. Entry BDBM50070377 / CHEMBL3408519. Antagonist activity against human NK1 receptor. Ki: 6.40 nM. View Source
- [2] BindingDB. Entry BDBM50081363 / CHEMBL3422012. NK1 receptor affinity for des-hydroxy analog scaffold. Ki > 10,000 nM. View Source
